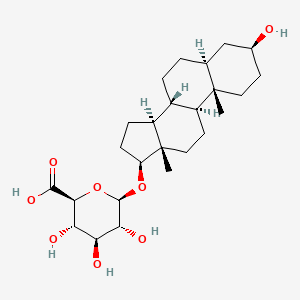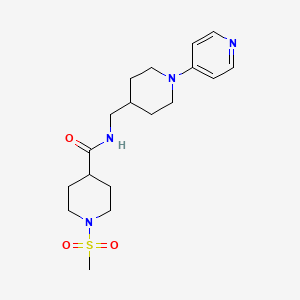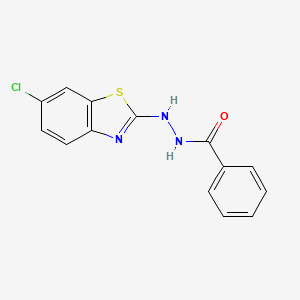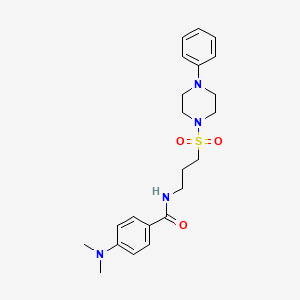
4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic compound featuring a benzamide backbone with a dimethylamino group, a propyl chain linked to a sulfonyl group, and a phenylpiperazine moiety. This structure implies a range of potential biochemical activities.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide typically involves a multistep process. Starting with benzoyl chloride, it can be reacted with dimethylamine to introduce the dimethylamino group. Subsequently, an intermediate is formed by coupling with an appropriate sulfonyl chloride derivative of 4-phenylpiperazine. The reaction conditions generally require a solvent like dichloromethane and a base such as triethylamine, with controlled temperature to favor the desired product.
Industrial production methods: Scaling this synthesis for industrial production involves optimizing yield and purity. Continuous flow reactors and high-throughput screening can be employed to identify the most efficient conditions. Solvent recycling and automated control systems ensure consistency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, typically on the dimethylamino group, potentially leading to the formation of N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfinyl or thiol group under strong reducing conditions.
Substitution: The benzamide and phenyl rings offer multiple sites for electrophilic aromatic substitution.
Common reagents and conditions:
Oxidation: Reagents like peracids or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation often uses reagents like bromine or chlorine under acidic conditions.
Major products formed:
Oxidized dimethylamino derivatives.
Reduced sulfonyl derivatives.
Halogenated aromatic compounds.
Applications De Recherche Scientifique
The compound is of interest in various scientific fields:
Chemistry: Its unique structure makes it a useful model for studying sulfonyl and piperazine chemistry.
Medicine: Research investigates its potential as a pharmacological agent, particularly in neurological or psychiatric disorders.
Industry: Possible applications include its use as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
Comparison with other compounds:
4-Phenylpiperazine derivatives: Similar compounds share the phenylpiperazine core but differ in the functional groups attached. These variations affect their pharmacological profile.
Benzamides: Other benzamide derivatives are used as antiemetics or antipsychotics, reflecting the diverse biological activities of benzamides.
Comparaison Avec Des Composés Similaires
N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide.
4-(4-Fluorophenyl)piperazin-1-yl)-N-methylbenzamide.
This detailed exploration highlights the fascinating complexity and potential of 4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide. Interested in more nitty-gritty details or any specific aspect?
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-24(2)20-11-9-19(10-12-20)22(27)23-13-6-18-30(28,29)26-16-14-25(15-17-26)21-7-4-3-5-8-21/h3-5,7-12H,6,13-18H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGLMZVJXQQYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B2996116.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid](/img/structure/B2996117.png)
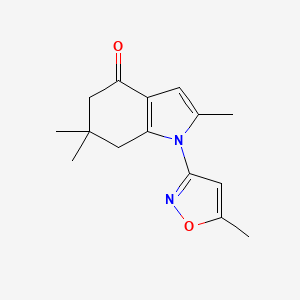
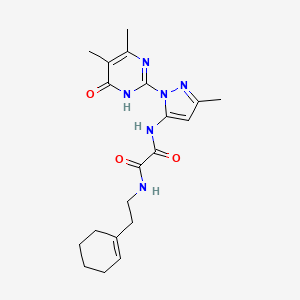
![5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2996121.png)
![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2996122.png)
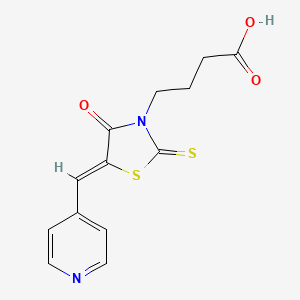
![4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B2996125.png)
![N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996126.png)
